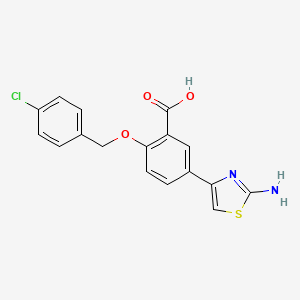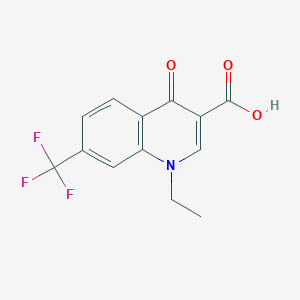
1-Ethyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial activity. The trifluoromethyl group at the 7-position enhances the lipophilicity of the molecule, making it more effective in penetrating bacterial cell walls .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid typically involves the reaction of 3-amino benzotrifluoride with diethyl 2-(ethoxymethylene) malonate. The initial uncyclized product is then heated in diphenylether at 260°C to yield the desired quinoline derivative . The compound can be further functionalized by reacting with amino acids and alkylating agents like ethyl iodide, followed by hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
化学反応の分析
Types of Reactions
1-Ethyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
1-Ethyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antibacterial properties against Gram-positive and Gram-negative bacteria.
Medicine: Potential use in developing new antibacterial drugs to combat resistant bacterial strains.
Industry: Used in the synthesis of other quinolone derivatives with various industrial applications.
作用機序
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The trifluoromethyl group enhances the binding affinity to these enzymes, leading to effective bacterial cell death .
類似化合物との比較
Similar Compounds
- Norfloxacin
- Enoxacin
- Ciprofloxacin
- Tosufloxacin
Uniqueness
1-Ethyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is unique due to its trifluoromethyl group, which enhances lipophilicity and antibacterial activity. This makes it more effective against certain resistant bacterial strains compared to other quinolones .
特性
分子式 |
C13H10F3NO3 |
|---|---|
分子量 |
285.22 g/mol |
IUPAC名 |
1-ethyl-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H10F3NO3/c1-2-17-6-9(12(19)20)11(18)8-4-3-7(5-10(8)17)13(14,15)16/h3-6H,2H2,1H3,(H,19,20) |
InChIキー |
BZUPVJUPNAZPNX-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)C2=C1C=C(C=C2)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



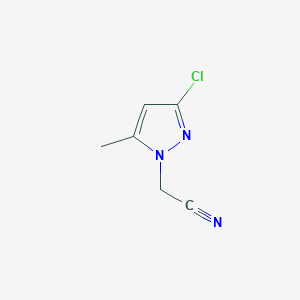


![2-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B11787366.png)


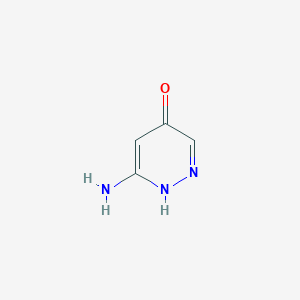

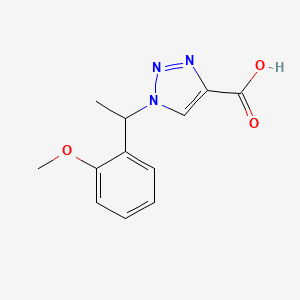
![(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787396.png)

